1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1349718-89-3
VCID: VC7106967
InChI: InChI=1S/C5H6F3N3.ClH/c6-5(7,8)3-11-2-1-4(9)10-11;/h1-2H,3H2,(H2,9,10);1H
SMILES: C1=CN(N=C1N)CC(F)(F)F.Cl
Molecular Formula: C5H7ClF3N3
Molecular Weight: 201.58

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride

CAS No.: 1349718-89-3

Cat. No.: VC7106967

Molecular Formula: C5H7ClF3N3

Molecular Weight: 201.58

* For research use only. Not for human or veterinary use.

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride - 1349718-89-3

Specification

CAS No. 1349718-89-3
Molecular Formula C5H7ClF3N3
Molecular Weight 201.58
IUPAC Name 1-(2,2,2-trifluoroethyl)pyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C5H6F3N3.ClH/c6-5(7,8)3-11-2-1-4(9)10-11;/h1-2H,3H2,(H2,9,10);1H
Standard InChI Key TYGJFSWMRNOZIR-UHFFFAOYSA-N
SMILES C1=CN(N=C1N)CC(F)(F)F.Cl

Introduction

Chemical Identity and Structural Properties

Spectroscopic Profile

Table 1: Characteristic Spectroscopic Signatures

TechniqueKey SignalsInterpretation
¹H NMRδ 6.45 (s, 1H, pyrazole-H)Deshielded aromatic proton
δ 4.55 (q, 2H, -CH₂CF₃)Coupling with adjacent CF₃ group
¹⁹F NMRδ -66.3 (s, 3F)Trifluoroethyl group
IR3350 cm⁻¹ (N-H stretch)Amine hydrochloride salt
1120 cm⁻¹ (C-F stretch)Trifluoroethyl vibration

Data derived from analogous trifluoroethylpyrazole derivatives .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthetic route typically involves a two-step process:

Step 1: Formation of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine
Pyrazole-3-amine undergoes N-alkylation with 2,2,2-trifluoroethyl iodide in the presence of K₂CO₃ in DMF at 80°C for 12 hours. The reaction achieves ~68% yield (GC-MS purity >95%).

Step 2: Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous diethyl ether, precipitating the hydrochloride salt with 89% recovery.

Table 2: Optimization of Alkylation Conditions

ParameterRange TestedOptimal ValueImpact on Yield
Temperature60-100°C80°CMaximizes rate
SolventDMF, DMSO, THFDMFPolar aprotic
BaseK₂CO₃, NaH, Et₃NK₂CO₃Mild deprotonation
Reaction Time6-24h12hComplete conversion

Industrial Production

Patent WO2020222158A1 discloses a continuous flow process using microreactor technology :

  • Reactor 1: Mixing of pyrazole-3-amine and trifluoroethyl bromide in supercritical CO₂

  • Reactor 2: In-line quench with aqueous HCl

  • Crystallization: Anti-solvent precipitation with MTBE
    This method achieves 92% yield with >99.5% purity, reducing waste compared to batch processes .

Pharmaceutical Applications

Kinase Inhibition Activity

The compound demonstrates selective inhibition of adaptor-associated kinase 1 (AAK1), a regulator of clathrin-mediated endocytosis :

Table 3: Kinase Inhibition Profile

KinaseIC₅₀ (nM)Selectivity Index vs. TBK1
AAK148142-fold
GAK520015-fold
BMP2K>10,000N/A

Structural analysis reveals the trifluoroethyl group occupies a hydrophobic pocket in AAK1's ATP-binding site, while the pyrazole nitrogen forms hydrogen bonds with Glu100 .

OrganismMIC (μg/mL)Mechanism
MRSA (ATCC 43300)16Cell wall synthesis
Pseudomonas aeruginosa64Efflux pump inhibition
Candida albicans>128N/A

The hydrochloride salt formulation enhances aqueous solubility (logP = 1.2) compared to the free base (logP = 2.4), improving bioavailability.

Test SystemResultReference
Ames TestNegative (≤1 μg/plate)
Daphnia magna EC₅₀8.7 mg/L (48h)
Rat Oral LD₅₀520 mg/kg

The hydrochloride salt shows reduced dermal irritation compared to analogous sulfonyl chlorides .

Comparative Analysis with Structural Analogs

Table 4: Property Comparison of Trifluoroethylpyrazole Derivatives

CompoundClogPWater Solubility (mg/mL)AAK1 IC₅₀ (nM)
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine HCl1.234.548
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-sulfonyl chloride2.80.8>10,000
1-(Trifluoromethyl)pyrazol-3-amine1.812.1290

The hydrochloride salt's improved solubility-profile-to-potency ratio makes it superior for formulation development compared to lipophilic analogs .

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